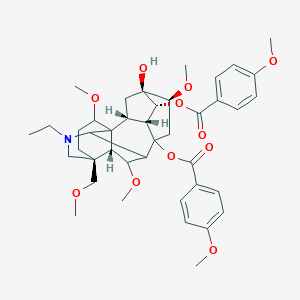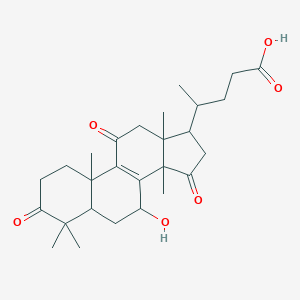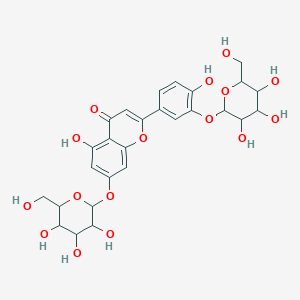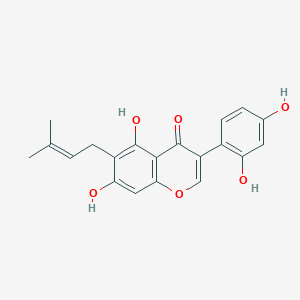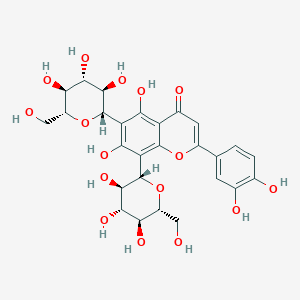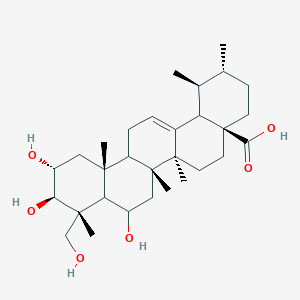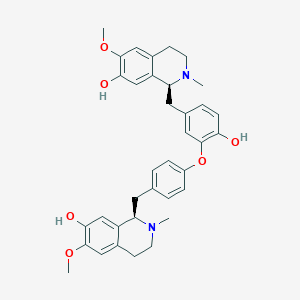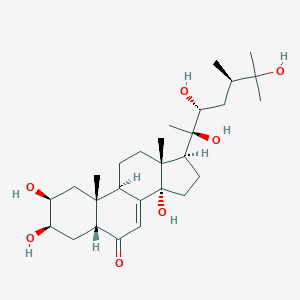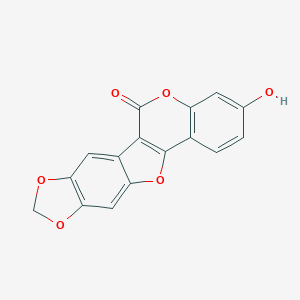
Medicagol
Übersicht
Beschreibung
Medicagol is a natural compound isolated from Medicago sativa . It belongs to the class of organic compounds known as coumestans . These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3,2-c]chromen-6-one .
Molecular Structure Analysis
Medicagol has a molecular formula of C16H8O6 . Its molecular weight is 296.23 . The structure of Medicagol is complex, involving multiple aromatic rings and oxygen-containing functional groups .Physical And Chemical Properties Analysis
Medicagol is soluble in DMSO . Its average mass is 296.231 Da and its monoisotopic mass is 296.032074 Da .Wissenschaftliche Forschungsanwendungen
-
Plant-Microbe Interaction Studies
- Application: Medicago truncatula is used as a model for studying plant-microbe interactions .
- Methods: Genomic resources including genome sequence, gene expression data, germplasm collection, and mutants are used .
- Results: This research has enhanced our understanding of how plants interact with microbes .
-
- Application: Medicago truncatula is used to study the effects of abiotic stress on plants .
- Methods: Genomic resources and different types of mutants are used to study the plant’s response to various environmental stresses .
- Results: This research has helped in understanding how plants respond and adapt to abiotic stress .
-
- Application: Medicago truncatula is used to study resistance to diseases like spring black stem and leaf spot .
- Methods: Genome assembly and annotation of different accessions are carried out. Sequence-level analysis for gene content, synteny, and structural variation between resistant and susceptible accessions are performed .
- Results: Several candidate genes implicated in resistance to necrotrophic fungi have been identified .
-
- Application: Medicago truncatula forms symbioses with nitrogen-fixing rhizobia (Sinorhizobium meliloti and Sinorhizobium medicae) and arbuscular mycorrhizal fungi including Rhizophagus irregularis . This makes M. truncatula an important tool for studying these processes .
- Methods: The study involves observing the interaction between the plant and the microorganisms, and analyzing the effects on the plant’s growth and development .
- Results: These studies have provided insights into the symbiotic relationships between plants and microorganisms, and how they benefit each other .
-
- Application: Medicago truncatula is used for genomic studies due to its small diploid genome, self-fertility, rapid generation time, prolific seed production, and amenability to genetic transformation .
- Methods: Genome sequencing of different accessions, resequencing of lines, and generation of mutant collections are some of the methods used .
- Results: These studies have contributed to a better understanding of growth and development, interaction with microorganisms, responses to biotic and abiotic stresses, and flowering in M. truncatula .
-
- Application: Medicago truncatula is used for functional genetic studies. Tools like RNA interference approaches (RNAi) or the use of MERE1 (Medicago RetroElement1), a low-copy retro-element naturally present in M. truncatula, have shown their efficiency to functionally characterize multiple genes .
- Methods: The study involves the use of RNAi or MERE1 to manipulate gene expression and observe the effects on the plant’s growth, development, and interactions with the environment .
- Results: These studies have contributed to a better understanding of the functions of various genes in M. truncatula .
-
Cross-Genome Marker Development
- Application: Medicago truncatula is used for the development of cross-genome markers. High levels of microsynteny between M. truncatula and other legumes have prompted the development of these markers .
- Methods: The study involves the identification of regions of the genome that are conserved across different legume species, and the development of markers based on these regions .
- Results: These markers link the genetic maps of several important legume species, facilitating comparative genomics studies .
Eigenschaften
IUPAC Name |
16-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVEUAWRUQHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173557 | |
| Record name | Medicagol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Medicagol | |
CAS RN |
1983-72-8 | |
| Record name | 3-Hydroxy-6H-[1,3]dioxolo[4′,5′:5,6]benzofuro[3,2-c][1]benzopyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medicagol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medicagol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICAGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBT39CCC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
324 - 325 °C | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




